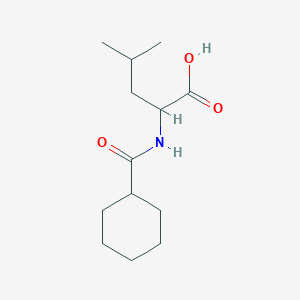

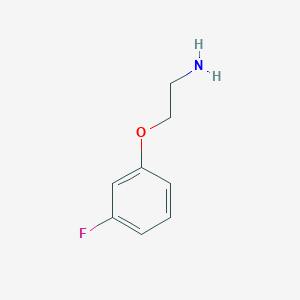

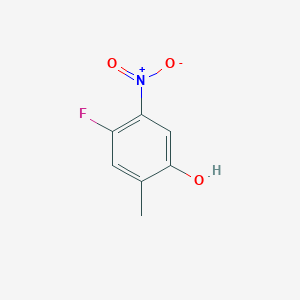

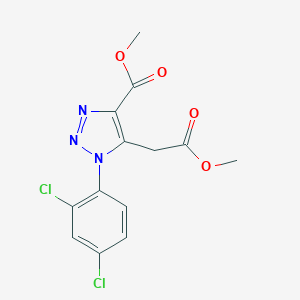

2-(3-Fluorophenoxy)ethylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

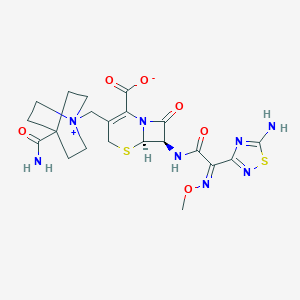

The synthesis of 2-(3-Fluorophenoxy)ethylamine and its derivatives involves complex chemical procedures that require precise control over reaction conditions. A related compound, 2-(4-fluoro-3-hydroxyphenyl)ethylamine, and its N,N-dialkyl derivatives were synthesized starting from 4-fluoro-3-hydroxytoluene, showcasing a method that could be adapted for the synthesis of 2-(3-Fluorophenoxy)ethylamine (Claudi et al., 1990). Another method involves the synthesis of ethyl 2-[4-(3-fluoro-2-quinoxalinyloxy)phenoxy]propanoate, highlighting the versatility in synthesizing fluoro-phenoxy compounds (Makino & Yoshioka, 1987).

Molecular Structure Analysis

The molecular structure and conformation of 2-phenoxy ethylamine, a compound structurally similar to 2-(3-Fluorophenoxy)ethylamine, have been investigated using mass-selected resonant two-photon ionisation and infrared ion-dip spectroscopy, providing insights into the structural behavior of such compounds (Macleod & Simons, 2004).

Chemical Reactions and Properties

2-(3-Fluorophenoxy)ethylamine's chemical reactivity and interactions are influenced by the fluorine atom's electronegativity and the ethylamine group's basicity. The synthesis of related compounds involves reactions such as nucleophilic substitution and base-catalyzed Smiles rearrangement, demonstrating the chemical versatility and reactivity of the fluoro-phenoxy and ethylamine functional groups (Knipe et al., 1977).

Wissenschaftliche Forschungsanwendungen

1. Pharmaceutical Applications

- 2-Substituted-5-thienyl-benzyl-isopropoxy-fluorophenoxy-ethylamine derivatives, including 2-(3-Fluorophenoxy)ethylamine, are investigated for their anti-dopaminergic properties. These compounds are useful in treating schizophrenia, dependency, and neurodegenerative disorders due to their neuroleptic, neuroprotective, and antiaddictive activities (Habernickel, 2003).

2. Chemical Structure and Bonding Analysis

- The molecular conformation and structure of 2-phenoxy ethylamine and its hydrated complexes have been studied. These findings are important for understanding the properties and potential applications of such compounds, including derivatives like 2-(3-Fluorophenoxy)ethylamine (Macleod & Simons, 2004).

3. Intracellular pH Measurement

- Fluorinated analogs of 2-aminophenol, closely related to 2-(3-Fluorophenoxy)ethylamine, have been developed as pH-sensitive probes. These compounds are valuable in biological research for measuring intracellular pH levels (Rhee, Levy, & London, 1995).

4. Synthesis and Receptor Binding

- Studies on the synthesis and dopamine receptor affinities of 2-(3-Fluorophenoxy)ethylamine derivatives highlight their potential application in neurological research and drug development (Claudi et al., 1990).

5. Chemical Synthesis Methods

- The synthesis methods for compounds like 2-(p-Nitrophenoxy)ethylamine and its derivatives provide insights into the chemical properties and potential applications of 2-(3-Fluorophenoxy)ethylamine (Knipe, Sridhar, & Lound-Keast, 1977).

6. Anaerobic Biotransformation Studies

- Isomeric fluorophenols, related to 2-(3-Fluorophenoxy)ethylamine, have been used to investigate the transformation of phenol to benzoate by anaerobic consortia, revealing the metabolic pathways of these compounds (Genthner, Townsend, & Chapman, 1989).

7. Macrocyclic Complex Synthesis

- Research on dinuclear macrocyclic complexes using derivatives of 2-(3-Fluorophenoxy)ethylamine has implications for the development of new materials with potential applications in catalysis and materials science (Cheng et al., 2015).

Safety And Hazards

“2-(3-Fluorophenoxy)ethylamine” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Eigenschaften

IUPAC Name |

2-(3-fluorophenoxy)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,4-5,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTSSEDORJLCBMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50557913 |

Source

|

| Record name | 2-(3-Fluorophenoxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Fluorophenoxy)ethylamine | |

CAS RN |

120351-93-1 |

Source

|

| Record name | 2-(3-Fluorophenoxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5-Pyrimidinediamine, 6-chloro-N4-[(1R)-1-phenylethyl]-](/img/structure/B37587.png)

![3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B37589.png)

![1-(methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B37592.png)